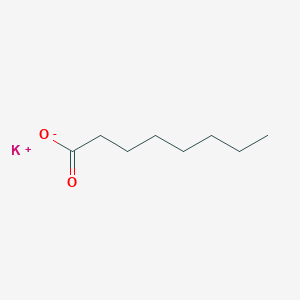potassium;octanoate
CAS No.:
Cat. No.: VC13361351
Molecular Formula: C8H15KO2
Molecular Weight: 182.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15KO2 |
|---|---|
| Molecular Weight | 182.30 g/mol |
| IUPAC Name | potassium;octanoate |
| Standard InChI | InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | RLEFZEWKMQQZOA-UHFFFAOYSA-M |
| Isomeric SMILES | CCCCCCCC(=O)[O-].[K+] |
| Canonical SMILES | CCCCCCCC(=O)[O-].[K+] |
Introduction
Chemical Profile and Structural Characteristics
Potassium octanoate is an organic salt characterized by an eight-carbon alkyl chain bonded to a carboxylate group, with potassium as the counterion. Its molecular formula, C₈H₁₇KO₂, reflects this structure, which is further elucidated by its SMILES notation (C(CC(=O)O)CCCCC.[KH]) and InChIKey (SIOWQBUHMYSZGQ-UHFFFAOYSA-N) . The compound’s crystalline form and solubility profile make it suitable for diverse applications, ranging from food additives to industrial catalysts.
Table 1: Key Chemical Properties of Potassium Octanoate
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇KO₂ |
| Molecular Weight | 184.32 g/mol |
| CAS Number | 764-71-6 |
| Density | Not explicitly reported |
| Melting Point | Not explicitly reported |
| Solubility | Soluble in polar solvents |
| Hazard Statements | H319, H315 (Eye/skin irritation) |
The compound’s safety profile, as indicated by GHS07 warnings, underscores the need for proper handling to avoid eye and skin irritation . Regulatory bodies such as the FDA and EPA recognize its use in food additives and industrial applications, further validating its commercial relevance .
Synthesis and Industrial Production
Potassium octanoate is typically synthesized via neutralization reactions between octanoic acid and potassium hydroxide. A patented method for producing its polymorphic forms involves dissolving N-[8-(2-hydroxybenzoyl)amino]octanoic acid in a solvent, followed by dropwise addition of potassium hydroxide under controlled temperatures (48–52°C) . Post-reaction, the mixture is filtered, rinsed, and dried under nitrogen to yield crystalline Form I, which exhibits stability at elevated temperatures (up to 100°C) . Alternative polymorphs, such as Form III, are obtained by conditioning the product in low-temperature, high-humidity environments .
Industrial suppliers like Handan Huajun Chemicals Co., Ltd., leverage these synthesis protocols to produce potassium octanoate at scale, catering to global demand in sectors such as coatings and resins .
Industrial Applications
Paints and Coatings
Potassium octanoate serves as a highly effective drying agent in alkyd-based paints, accelerating oxidative crosslinking to reduce curing times . By interacting with unsaturated fatty acids in oil-based formulations, it mitigates rancidity and enhances film hardness, making it indispensable in automotive and industrial coatings . The global paints and coatings sector, valued at USD 0.25 billion in 2022, is projected to reach USD 0.40 billion by 2030, driven partly by potassium octanoate’s role in eco-friendly, low-VOC formulations .
Polyurethane (PU) Catalysts
In PU production, potassium octanoate catalyzes reactions between isocyanates and polyols, facilitating the formation of flexible foams and elastomers . Its ability to modulate reaction kinetics ensures uniform polymerization, critical for manufacturing high-performance materials used in furniture, insulation, and automotive components .
Unsaturated Polyester Resins (UPR)
As a curing agent in UPR systems, potassium octanoate enhances the mechanical strength and chemical resistance of fiberglass-reinforced products . By promoting rapid crosslinking, it enables energy-efficient production of marine and construction materials, aligning with sustainability goals .
Biomedical and Pharmacological Insights
Cardiovascular Benefits
Studies highlight potassium octanoate’s ability to reduce heart rate and arrhythmias, likely through modulation of cardiac ion channels . Its hypolipidemic effects, including reductions in serum cholesterol and triglycerides, suggest potential applications in managing metabolic disorders .
Anti-Inflammatory Mechanisms
The compound inhibits prostaglandin synthesis, a pathway central to inflammatory responses . While direct evidence in mammalian models is limited, research on octanoic acid (its parent molecule) in Larimichthys crocea demonstrates repair of intestinal barrier dysfunction and mitigation of oxidative stress, hinting at broader therapeutic potential .
Emerging Trends and Future Directions
Recent patents describe novel polymorphs with enhanced thermal stability, broadening applications in high-temperature industrial processes . Concurrently, the shift toward bio-based production methods aligns with global sustainability initiatives, positioning potassium octanoate as a green alternative in coatings and resins . Future research should explore its pharmacokinetics and long-term biocompatibility to unlock pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume